molecular formula C10H11ClN4 B13436725 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine CAS No. 157469-55-1

1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine

Cat. No.: B13436725
CAS No.: 157469-55-1
M. Wt: 222.67 g/mol
InChI Key: DEZOGYCXWGTILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4,5-diaminopyrazole under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine can be compared with other similar compounds such as:

    1-(4-Chlorobenzyl)-1h-indole: This compound also contains a chlorobenzyl group but is attached to an indole ring instead of a pyrazole ring. It exhibits different biological activities and chemical properties.

    1-(4-Chlorobenzyl)-1h-pyrrole: Similar to the pyrazole derivative, this compound has a chlorobenzyl group attached to a pyrrole ring. .

Properties

CAS No.

157469-55-1

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine

InChI

InChI=1S/C10H11ClN4/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15/h1-5H,6,12-13H2

InChI Key

DEZOGYCXWGTILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.